molecular formula C25H19F2N3O3S B2881437 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide CAS No. 901265-61-0

2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

Cat. No.: B2881437
CAS No.: 901265-61-0
M. Wt: 479.5
InChI Key: RADGGJYQUUAOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 2,5-bis(4-fluorophenyl)-1H-imidazole core linked via a sulfanyl group to a 1,4-benzodioxin moiety. Its molecular formula is C₂₆H₁₉F₂N₃O₃S, with a molecular weight of 491.51 g/mol.

Structural Characterization:
The compound’s crystal structure was likely determined using X-ray crystallography, refined via programs such as SHELXL . The refinement process benefits from SHELXL’s robust handling of small-molecule data, including anisotropic displacement parameters and hydrogen-bonding networks . Mass spectrometry (EIMS) data from related studies show a molecular ion peak at m/z 378 ([M]⁺) for a simpler analog, suggesting distinct fragmentation patterns influenced by the sulfanyl and benzodioxin groups .

Properties

IUPAC Name

2-[[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c26-17-5-1-15(2-6-17)23-25(30-24(29-23)16-3-7-18(27)8-4-16)34-14-22(31)28-19-9-10-20-21(13-19)33-12-11-32-20/h1-10,13H,11-12,14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADGGJYQUUAOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups. The sulfanyl group is then added, and the final step involves the coupling of the benzodioxin and acetamide moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluorophenyl groups can enhance the compound’s binding affinity and specificity, while the benzodioxin moiety can interact with biological membranes or receptors. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons are drawn to structurally related imidazole and acetamide derivatives. Key differentiating factors include substituent effects, hydrogen-bonding behavior, and spectroscopic profiles.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1: Imidazole-acetamide (No fluorophenyl) Analog 2: 4-Fluorophenyl-benzodioxin derivative
Core Structure 2,5-Bis(4-fluorophenyl)-1H-imidazole + benzodioxin Unsubstituted imidazole + acetamide Mono-fluorophenyl + benzodioxin
Molecular Weight 491.51 g/mol ~350 g/mol ~430 g/mol
Hydrogen Bonding Extensive network due to NH (imidazole) and benzodioxin oxygen Limited (fewer H-bond donors) Moderate (one fluorophenyl group)
Spectral Data (EIMS) Expected [M]⁺ ~491 (hypothetical); fragmentation via sulfanyl loss [M]⁺ ~350; cleavage at acetamide [M]⁺ ~430; benzodioxin ring stability
Crystallinity High (refined via SHELXL with low R-factors) Moderate (disordered imidazole) Poor (flexible benzodioxin)

Key Findings :

The benzodioxin moiety contributes to conformational rigidity, as evidenced by its stability in EIMS fragmentation .

Hydrogen-Bonding Networks: The compound’s imidazole NH and benzodioxin oxygen atoms likely form a bidirectional hydrogen-bonding network, as predicted by graph-set analysis . This contrasts with mono-fluorophenyl analogs, which exhibit weaker intermolecular interactions.

Crystallographic Refinement :

  • SHELXL’s parameterization tools enable precise modeling of anisotropic displacement for fluorine atoms, a challenge in less-specialized software . This accuracy is critical for comparing packing efficiencies with similar compounds.

Spectroscopic Differentiation :

  • The sulfanyl group’s presence may lead to unique fragmentation pathways in EIMS (e.g., m/z 233/231 via sulfanyl cleavage) , unlike acetamide derivatives lacking this moiety.

Methodological Considerations

  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement, ensuring reliable comparisons of bond lengths and angles across analogs .
  • Hydrogen-Bond Analysis : Etter’s graph-set theory, as extended by Bernstein et al., provides a framework for quantifying packing efficiency and stability .

Biological Activity

The compound 2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, modes of action, and relevant case studies.

The molecular formula of the compound is C24H19F2N3O3SC_{24}H_{19}F_2N_3O_3S, with a molecular weight of approximately 465.5 g/mol. The structure features a benzodioxin moiety and an imidazole ring, which are critical for its biological interactions.

Property Value
Molecular FormulaC24H19F2N3O3S
Molecular Weight465.5 g/mol
CAS Number901243-07-0
Melting PointNot Available
DensityNot Available

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown activity against various Gram-positive and Gram-negative bacteria. The presence of the imidazole ring in the structure is often associated with enhanced antimicrobial efficacy due to its ability to interact with bacterial cell membranes and metabolic pathways.

Case Study: Antimicrobial Efficacy
In a comparative study, several imidazole derivatives were tested against resistant strains of Staphylococcus aureus and Enterococcus faecium. The results indicated that modifications to the imidazole structure significantly influenced antimicrobial potency, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been noted that imidazole derivatives can modulate various signaling pathways involved in cancer cell proliferation and apoptosis.

Case Study: Anticancer Mechanism
In vitro studies on cancer cell lines have demonstrated that certain imidazole derivatives can induce apoptosis in Caco-2 cells (a colorectal cancer cell line). One study reported a viability reduction of approximately 39.8% compared to untreated controls when treated with specific derivatives . The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential.

GABA-A Receptor Modulation

Another significant aspect of the biological activity of compounds related to this structure is their interaction with GABA-A receptors. These receptors play a crucial role in neurotransmission and are targets for various neurological disorders.

Research Findings
Recent investigations have identified several imidazole-based compounds as positive allosteric modulators (PAMs) of GABA-A receptors. These compounds can enhance the receptor's response to GABA, potentially leading to therapeutic effects in anxiety and seizure disorders . The specific interactions at the α1/γ2 interface of the receptor are particularly promising for drug development.

Q & A

Q. What are the critical synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis involves sequential substitution and coupling reactions. Key steps include:
  • Substitution reactions using bases (e.g., NaOH) to activate sulfur nucleophiles for sulfanyl group introduction .
  • Amide coupling with reagents like EDCI or DCC to link the acetamide moiety .
  • Optimization parameters :
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • pH control : Neutral to slightly basic conditions (pH 7.5–8.5) prevent undesired protonation of intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer: Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., fluorine atoms) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and monitor reaction progress .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its chemical behavior?

  • Methodological Answer: Key functional groups include:
  • Imidazole ring : Participates in hydrogen bonding and π-π stacking, influencing solubility and target binding .
  • Sulfanyl group (-S-) : Prone to oxidation (e.g., forming sulfoxides) under oxidative conditions .
  • Fluorophenyl groups : Electron-withdrawing effects stabilize the imidazole ring and modulate electronic density .

Advanced Research Questions

Q. How can researchers address low reproducibility in biological activity assays for this compound?

  • Methodological Answer:
  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO concentration ≤0.1%) .
  • Validate target engagement : Employ techniques like Surface Plasmon Resonance (SPR) to confirm direct binding to hypothesized targets .
  • Dose-response studies : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values and rule off-target effects .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to guide structural optimization .

Q. How should experimental designs account for contradictory stability data under physiological conditions?

  • Methodological Answer:
  • Accelerated stability studies : Expose the compound to varied pH (1.2–7.4), temperatures (37–50°C), and oxidative buffers (H₂O₂) for 7–14 days .
  • Degradation product analysis : Use LC-MS/MS to identify breakdown products (e.g., sulfoxide derivatives) and infer degradation pathways .
  • Pharmacokinetic modeling : Apply compartmental models to predict in vivo stability based on in vitro half-life data .

Q. What strategies resolve discrepancies in reported solubility profiles across different solvent systems?

  • Methodological Answer:
  • Solvent screening : Test solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (e.g., PBS) with sonication or co-solvents .
  • Thermodynamic solubility assays : Use shake-flask methods with equilibration periods (>24 hrs) to measure saturation solubility .
  • Hansen Solubility Parameters (HSP) : Calculate HSP values to predict optimal solvents based on polarity and hydrogen-bonding capacity .

Key Considerations for Experimental Design

  • Link to theoretical frameworks : Ground studies in medicinal chemistry principles (e.g., Lipinski’s Rule of Five) or enzyme inhibition mechanisms to guide hypothesis-driven research .
  • Contradiction resolution : Replicate conflicting studies with identical protocols (e.g., cell passage number, reagent batches) to isolate variables .
  • Advanced characterization : Utilize X-ray crystallography (if crystals form) or Cryo-EM for structural insights into target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.